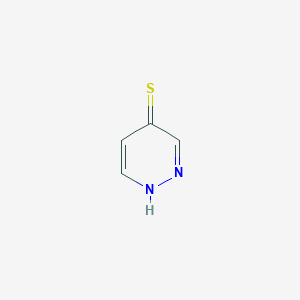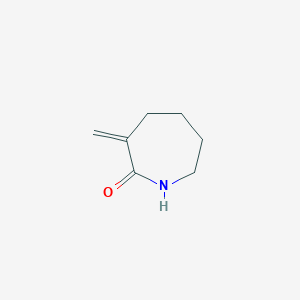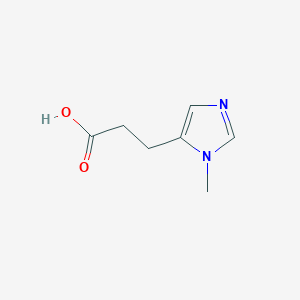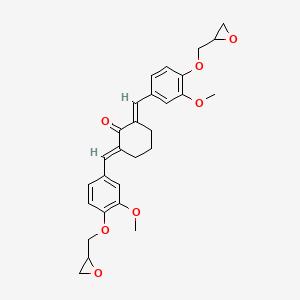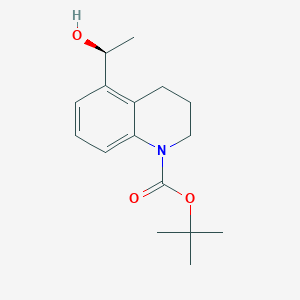
tert-Butyl (S)-5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a dihydroquinoline core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the dihydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the hydroxyethyl group: This step involves the addition of an ethyl group to the quinoline core, followed by oxidation to form the hydroxyethyl group.
Protection with tert-butyl group: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, optimization of reaction conditions, and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
tert-Butyl (S)-5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and infectious diseases.
Biological Studies: It can be used as a probe to study the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxyethyl group may play a role in binding to biological targets, while the quinoline core may interact with enzymes or receptors involved in various biological processes. Further research is needed to elucidate the exact mechanism of action and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-5-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- tert-Butyl (S)-5-(1-hydroxyethyl)-2,3-dihydroquinoline-1(2H)-carboxylate
- tert-Butyl (S)-5-(1-hydroxyethyl)-4,5-dihydroquinoline-1(2H)-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydroxyethyl group, which may confer distinct biological and chemical properties compared to other similar compounds
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 5-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11(18)12-7-5-9-14-13(12)8-6-10-17(14)15(19)20-16(2,3)4/h5,7,9,11,18H,6,8,10H2,1-4H3/t11-/m0/s1 |
InChI Key |
DJPBUGLLVVRGJP-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=C2CCCN(C2=CC=C1)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C1=C2CCCN(C2=CC=C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


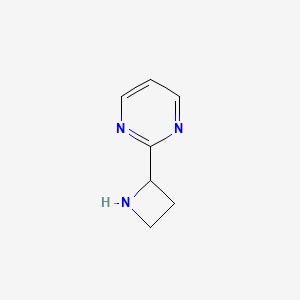
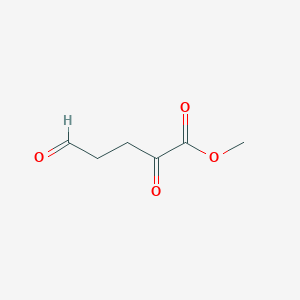

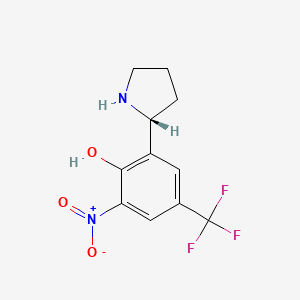
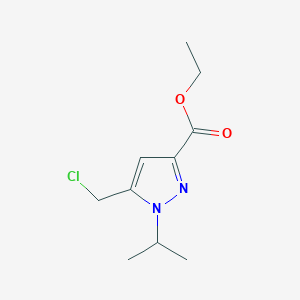
![2,3-Diazabicyclo[4.2.0]octa-1,5-dien-4-one](/img/structure/B12979902.png)
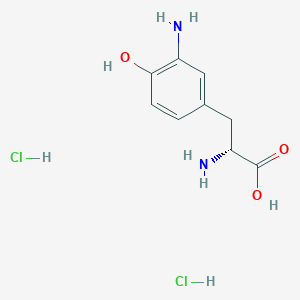
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B12979909.png)
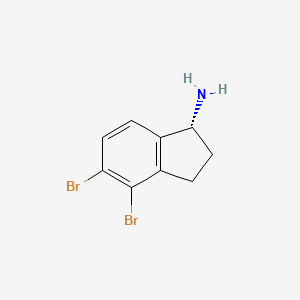
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B12979917.png)
